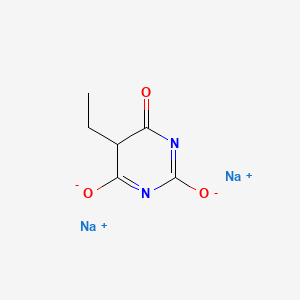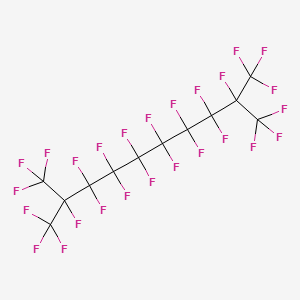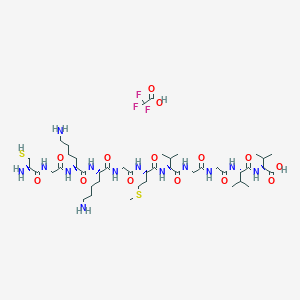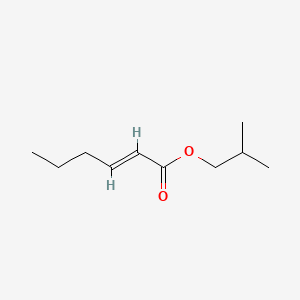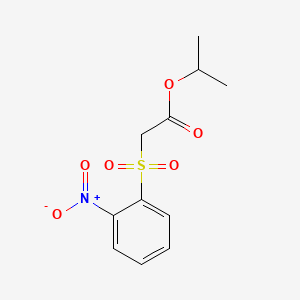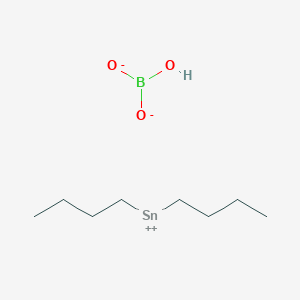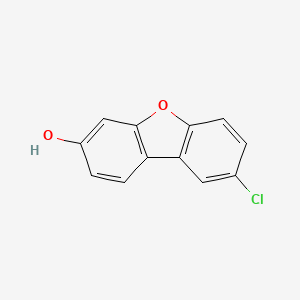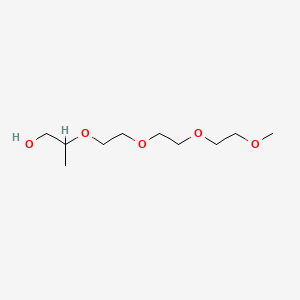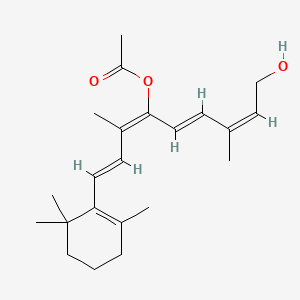
Retinyl cyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Retinyl cyclopentanecarboxylate is a retinoid derivative, which is a class of compounds related to vitamin A Retinoids are known for their significant roles in biological processes such as vision, cellular differentiation, and proliferation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Retinyl cyclopentanecarboxylate can be synthesized through the esterification of retinol with cyclopentanecarboxylic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale esterification reactors where retinol and cyclopentanecarboxylic acid are reacted in the presence of a catalyst. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure ester product.
Analyse Chemischer Reaktionen
Types of Reactions
Retinyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form retinoic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Retinoic acid derivatives.
Reduction: Retinol and cyclopentanol.
Substitution: Various substituted retinoid derivatives.
Wissenschaftliche Forschungsanwendungen
Retinyl cyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and retinoid chemistry.
Biology: Investigated for its role in cellular differentiation and proliferation.
Medicine: Explored for its potential in treating skin disorders such as acne and psoriasis.
Industry: Utilized in cosmetic formulations for anti-aging and skin rejuvenation products.
Wirkmechanismus
Retinyl cyclopentanecarboxylate exerts its effects by binding to retinoic acid receptors (RARs) in the skin. These receptors are nuclear transcription factors that regulate the expression of genes involved in cellular differentiation and proliferation. By activating these receptors, this compound promotes the turnover of skin cells and enhances the production of collagen, leading to improved skin texture and reduced signs of aging.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Retinol: The parent compound of retinyl cyclopentanecarboxylate, known for its role in vision and skin health.
Retinoic Acid: A more potent derivative used in the treatment of severe acne and other skin conditions.
Retinyl Palmitate: Another ester of retinol, commonly used in cosmetic formulations.
Uniqueness
This compound is unique due to its enhanced stability compared to retinol and retinoic acid. This stability makes it a preferred choice in cosmetic formulations where prolonged shelf life is essential. Additionally, its efficacy in promoting skin health without the severe irritation often associated with retinoic acid makes it a valuable compound in dermatological applications.
Eigenschaften
CAS-Nummer |
88641-45-6 |
|---|---|
Molekularformel |
C26H38O2 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] cyclopentanecarboxylate |
InChI |
InChI=1S/C26H38O2/c1-20(15-16-24-22(3)12-9-18-26(24,4)5)10-8-11-21(2)17-19-28-25(27)23-13-6-7-14-23/h8,10-11,15-17,23H,6-7,9,12-14,18-19H2,1-5H3/b11-8+,16-15+,20-10+,21-17+ |
InChI-Schlüssel |
MPACCMIQWWLTLS-DBIMOSKASA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C2CCCC2)/C)/C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C2CCCC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


